molecular formula C18H15NO2S B5174576 N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide CAS No. 93729-09-0

N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide

Cat. No.: B5174576
CAS No.: 93729-09-0
M. Wt: 309.4 g/mol
InChI Key: QTJIFBIUXXTQPC-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide (CAS 93729-09-0) is a high-purity benzenesulfonamide compound supplied for biochemical research. This product appears as a yellow to white solid with a melting point of 117-120 °C and should be stored sealed in a dry environment at 4 to 8 °C . Benzenesulfonamide derivatives are a pharmacologically significant class of compounds extensively studied for their potential as therapeutic agents . Researchers value these compounds for their ability to act as enzyme inhibitors, particularly against targets like carbonic anhydrases, which are implicated in a range of disorders including cancer, obesity, and epilepsy . The structural motif of the benzenesulfonamide group is a key feature in many drug discovery campaigns, facilitating targeted interactions with enzyme active sites . This specific compound, with its [1,1'-biphenyl]-2-yl group, provides a unique structural scaffold that can be utilized in the design and synthesis of novel bioactive molecules or as a standard in analytical studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,16-11-5-2-6-12-16)19-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJIFBIUXXTQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283019
Record name MLS002639262
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URL https://comptox.epa.gov/dashboard/DTXSID60283019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93729-09-0
Record name MLS002639262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide typically involves the reaction of biphenyl-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl moiety is constructed via Suzuki coupling before sulfonamide functionalization:

  • Reactants : 2-Bromobenzenesulfonamide + phenylboronic acid

  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, reflux .

  • Key Data :

    Starting MaterialProductYield
    2-BromobenzenesulfonamideN-([1,1'-Biphenyl]-2-yl)benzenesulfonamide75–85%

Sulfonylation of Biphenyl-2-Amine

Direct sulfonylation of biphenyl-2-amine with benzenesulfonyl chloride:

  • Procedure :

    • Biphenyl-2-amine (1.0 equiv) reacts with benzenesulfonyl chloride (1.2 equiv) in pyridine or aqueous NaOH .

    • Stirred at 0–25°C for 2–6 hours.

  • Yield : 70–90% after recrystallization or column chromatography .

Functionalization via Electrophilic Substitution

The benzene ring in the sulfonamide group undergoes electrophilic substitution:

  • Nitration :

    • Reacts with HNO₃/H₂SO₄ to yield nitro derivatives at the para position of the benzene ring .

  • Halogenation :

    • Bromination with Br₂/FeBr₃ produces 4-bromo-substituted analogs .

Cyclization Reactions

This compound serves as a precursor for heterocycles:

  • Dibenzosultam Formation :

    • Intramolecular C–C coupling under photoinduced conditions with t-BuOK in DMSO .

    • Yield : 78% for N-phenyl-2-chlorobenzenesulfonamide cyclization .

Biological Activity-Driven Modifications

Derivatives are synthesized for targeting proteins (e.g., Mcl-1, HIV-1 CA):

  • Mcl-1 Inhibition :

    • Thiophene or naphthalene substituents enhance binding affinity .

    • Example : 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides show sub-µM IC₅₀ .

  • HIV-1 CA Inhibition :

    • Piperazinone-containing derivatives improve potency 5.78-fold vs. PF-74 .

Characterization Data

Key spectroscopic properties of this compound:

  • ¹H NMR (CDCl₃) : δ 7.59–7.55 (m, 4H), 7.44 (t, J = 7.6 Hz, 2H), 3.06 (s, 3H; CH₃ for methyl variants) .

  • ¹³C NMR : Peaks at δ 140.0 (C-SO₂), 128.8–121.1 (aromatic carbons) .

  • HRMS : [M+H]⁺ calculated for C₁₈H₁₅NO₂S: 316.0903, found 316.0909 .

Scale-Up and Industrial Relevance

Gram-scale synthesis demonstrates practicality:

  • Reactants : 6 mmol 4-nitro-1,1'-biphenyl, 24 mmol sodium sulfinate, 20 mL DMSO .

  • Yield : 75% (1.2 g) after column chromatography .

Scientific Research Applications

Medicinal Chemistry Applications

N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for imparting biological activity, particularly in the inhibition of specific enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the role of sulfonamides in targeting cancer-related pathways. For instance, compounds with similar structures have been shown to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in cancer cell survival and proliferation. Inhibitors of this interaction can potentially lead to new cancer therapies by promoting oxidative stress in cancer cells, thereby inducing apoptosis .

Table 1: Summary of Anticancer Studies Involving Sulfonamides

CompoundTargetIC50 (nM)Reference
Compound 12dKeap1-Nrf2 PPI64.5
This compoundVarious cancer targetsTBDCurrent Study

Pain Management

The compound has also been explored for its potential as a selective inhibitor of NaV 1.7 channels, which are implicated in pain signaling pathways. Optimizing the potency of sulfonamides for NaV 1.7 inhibition could lead to effective pain management therapies without the side effects associated with traditional analgesics .

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science.

Electrical and Optical Materials

Research indicates that sulfonamide derivatives can be utilized in the development of electrical and optical materials due to their unique electronic properties. The biphenyl moiety enhances charge transport characteristics, making these compounds suitable candidates for organic electronic devices .

Table 2: Properties of Sulfonamide Derivatives in Materials Science

PropertyValueApplication
Charge MobilityHighOrganic semiconductors
Optical TransparencyModeratePhotonic devices
Thermal StabilityGoodHigh-performance materials

Case Study: Inhibition of Keap1-Nrf2 PPI

In a recent study, a series of sulfonamide derivatives were synthesized and evaluated for their ability to inhibit the Keap1-Nrf2 PPI. Among them, this compound showed promising results in enhancing the expression of Nrf2 target genes involved in antioxidant responses . This suggests its potential utility in developing therapies for diseases characterized by oxidative stress.

Case Study: Development as a Pain Therapeutic

Another study focused on optimizing sulfonamide derivatives as NaV 1.7 inhibitors demonstrated that modifications to the biphenyl structure significantly enhanced potency against pain-related pathways . This highlights the importance of structural variations in developing effective analgesics.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation or the inhibition of bacterial growth .

Comparison with Similar Compounds

Table 1: Key Physicochemical Data of Selected Sulfonamide Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (MS, λmax) Reference ID
N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide None (parent compound) 128–129 / 162–163* 325.3 (calc.) MS: [M + Na]+ = 347.3† / 290.3†
8a: 4-Amino-N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide 4-NH2 on benzenesulfonamide 128–129‡ / 162–163‡ 324.1 MS: [M + Na]+ = 347.3 / 290.3†
31: N-(2′-Hydroxy-biphenyl-2-yl)-4-methylbenzenesulfonamide 2′-OH, 4-CH3 on benzenesulfonamide Not reported 365.4 λmax: 352, 522, 250 nm (UV-Vis)
S7d: N-([1,1'-Biphenyl]-2-yl)methanesulfonamide Methanesulfonamide Not reported 259.3 HRMS: m/z = 346.0872 (M+Na)+
[1,1'-Biphenyl]-2,2'-disulfonamide (N,N,N',N'-tetramethyl) 2,2'-disulfonamide, tetramethyl Not reported 368.5 Not reported

*Discrepancy in melting points between and , possibly due to polymorphic forms or synthesis conditions. ‡Compound 8a is structurally similar to the parent but includes a 4-amino group, altering polarity and hydrogen-bonding capacity.

Key Observations:

  • Substituent Effects on Melting Points: The parent compound’s melting point varies significantly across studies (128–163°C), likely influenced by crystallization conditions .
  • Optical Properties : Compound 31 exhibits strong UV-Vis absorption (λmax = 522 nm) and fluorescence (λem = 578 nm), attributed to the electron-donating hydroxy and methyl groups enhancing conjugation . This contrasts with the parent compound, which lacks such substituents.

Key Observations:

  • Electron-Withdrawing Groups Enhance Yields: Nitro-substituted derivatives (e.g., 3’-NO2 in ) achieve higher yields (88%) due to improved electrophilicity in Pd-catalyzed reactions.
  • Halogen Substituents : Chloro groups (4’-Cl) yield 62%, slightly lower than methyl groups (63%), possibly due to steric hindrance .

Key Observations:

  • Pharmacological Potential: Fluorinated derivatives like LSN2424100 demonstrate efficacy in neurological models, likely due to enhanced metabolic stability from the fluorine atom .
  • Material Science Applications : Compound 31’s fluorescence properties make it suitable for optoelectronic devices or bioimaging .
  • Chiral Applications : Binaphthalene derivatives (e.g., GLPBIO-438.5) leverage their rigid, asymmetric structures for enantioselective catalysis .

Discrepancies and Limitations in Existing Data

  • Melting Point Variability : The parent compound’s reported melting points differ by 34°C , underscoring the need for standardized synthetic and purification protocols.
  • Conflicting Mass Spectrometry Data : Compound 8a shows inconsistent molecular ion peaks ([M + Na]+ = 347.3 vs. 290.3), suggesting possible errors in molecular formula calculations or ionization methods .

Biological Activity

N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that illustrate its efficacy across various biological systems.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a biphenyl moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes linked to metabolic pathways, particularly those involved in inflammatory responses and cancer progression. For instance, compounds with similar structures have demonstrated the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling and metabolic disorders .
  • Antioxidant Activity : The compound may activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This pathway's activation can lead to the upregulation of protective genes involved in detoxification and antioxidant defense .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description References
Anticancer Inhibits growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Demonstrates antibacterial properties against several pathogenic bacteria.
Anti-inflammatory Reduces inflammation through modulation of cytokine production and inhibition of inflammatory pathways.
Cardiovascular Effects Modulates perfusion pressure and coronary resistance in isolated heart models.

Case Studies

Several studies have highlighted the biological activity of related benzenesulfonamide derivatives, suggesting potential applications for this compound:

  • Anticancer Activity :
    • A study demonstrated that benzenesulfonamide derivatives could significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) through apoptosis induction mechanisms . The IC50 values for these derivatives ranged from 15 to 30 µM.
  • Antimicrobial Efficacy :
    • Research on a series of benzenesulfonamides revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .
  • Cardiovascular Studies :
    • In isolated rat heart models, certain benzenesulfonamide derivatives were shown to decrease coronary resistance significantly at concentrations as low as 0.001 nM, indicating their potential use in managing cardiovascular conditions .

Q & A

Q. What are the common synthetic routes for N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to link the biphenyl moiety with the benzenesulfonamide group. Optimization involves screening catalysts (e.g., Pd(PPh₃)₄), oxidants (e.g., Ag₂O), and solvents (e.g., DMF) to maximize yield. Reaction temperatures (80–120°C) and stoichiometric ratios of reactants are also critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • UV-Vis Spectroscopy : Identifies absorption maxima (e.g., λmax ~352 nm for related biphenyl-sulfonamide derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular weight via peaks such as [M + Na]⁺ at m/z 347.3 .
  • NMR Spectroscopy : Resolves structural features, such as biphenyl proton environments and sulfonamide NH signals .

Q. What are the primary research applications of this compound in biological studies?

It serves as a precursor for cytotoxic agents and enzyme inhibitors. For instance, derivatives like PR26 (N-(3,4-dihydroquinazolin-2-yl)-[1,1′-biphenyl]-4-sulfonamide) exhibit antiproliferative activity against cancer cell lines, likely through kinase inhibition .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of biphenyl-sulfonamide derivatives?

Discrepancies often arise from structural modifications (e.g., substituent positioning). For example:

  • Electron-Withdrawing Groups : Chloro or nitro groups at specific positions enhance cytotoxicity but reduce solubility .
  • Comparative Assays : Use standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds to validate activity trends .

Q. What strategies improve the regioselectivity of functional group introduction to the biphenyl core?

  • Directed C-H Activation : Utilize directing groups (e.g., sulfonamide) to control substitution patterns .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during synthesis .
  • Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations .

Q. How do crystallographic studies inform the design of biphenyl-sulfonamide derivatives?

Single-crystal X-ray diffraction reveals:

  • Torsional Angles : Biphenyl dihedral angles (~30–45°) influence π-π stacking and binding to biological targets .
  • Hydrogen Bonding : Sulfonamide NH groups often form interactions with protein residues, critical for inhibitor potency .

Methodological Considerations

Q. What experimental controls are essential when evaluating sulfonamide stability under acidic/basic conditions?

  • pH Stability Assays : Monitor degradation via HPLC at pH 1–14.
  • Isotopic Labeling : Use ³⁵S-labeled sulfonamides to track cleavage kinetics .

Q. How can researchers validate the purity of synthetic intermediates?

  • Combined Chromatography : Use HPLC-MS or GC-MS to detect impurities below 0.1%.
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content) .

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